Butamirate-d5 citrate is a synthetic cough suppressant, primarily used in the treatment of dry coughs. It is a deuterated derivative of butamirate citrate, which enhances its pharmacokinetic properties. The compound is classified under antitussive agents and functions by acting on the central nervous system to suppress cough reflexes.
Butamirate-d5 citrate is synthesized through chemical processes that involve the modification of butamirate citrate. It is not typically found in nature and is produced in pharmaceutical laboratories for medicinal use.
The synthesis of butamirate-d5 citrate involves several steps, including the introduction of deuterium isotopes to enhance stability and metabolic tracking in biological systems.
The synthesis often employs methods like high-performance liquid chromatography (HPLC) to purify the compound and ensure its stability and efficacy in formulations intended for pharmaceutical use .
Butamirate-d5 citrate has a complex molecular structure characterized by a central butyric acid derivative linked to a diethylaminoethoxy group and a citrate moiety.
The presence of deuterium atoms in the structure allows for improved tracking during pharmacokinetic studies, providing insights into its metabolism and clearance from the body .
Butamirate-d5 citrate undergoes various chemical reactions typical for esters and amines, including hydrolysis, where it can break down into butamirate and citric acid under acidic or basic conditions.
Butamirate-d5 citrate acts primarily on the central nervous system by inhibiting the cough reflex at the brainstem level. This mechanism involves:
Research indicates that deuteration may enhance binding affinity or metabolic stability, allowing for prolonged action compared to non-deuterated forms .
Relevant analyses have shown that butamirate-d5 citrate exhibits favorable stability profiles under various environmental conditions, which is crucial for its formulation as a pharmaceutical product .
Butamirate-d5 citrate is primarily used in:
Butamirate-d5 citrate is a deuterated analog of the antitussive agent butamirate citrate, where five hydrogen atoms are replaced by deuterium (²H or D) at specific molecular positions. The compound has the molecular formula C₂₄H₃₂D₅NO₁₀ and a molecular weight of 504.58 g/mol [1] [2] [9]. The deuterium atoms are strategically incorporated at the 3,3,4,4,4-positions of the 2-phenylbutanoate moiety’s ethyl group (–CD₂–CD₃), as confirmed by SMILES notation: CCC(C₁=CC=CC=C₁)C(=O)OCCOCCN(CC)CC with isotopic labeling [1D3,4D2] [5] [6]. This targeted deuteration preserves the parent compound’s steric and electronic properties while altering mass-dependent characteristics critical for analytical detection. Crystallographic data indicates an amorphous solid-state structure, with citric acid forming a stable salt complex that enhances solubility [5] [6].
Table 1: Atomic-Level Specification of Deuterium Labeling
Deuterium Position | Chemical Group | Role in Structure |
---|---|---|
3,3,4,4,4 | Ethyl group (–CD₂–CD₃) of 2-phenylbutanoate | Non-pharmacophoric modification |
Phenyl ring | Benzene ring (C₆H₅) | Unmodified (no deuterium) |
Diethylaminoethoxy | –N(CC)CC | Unmodified (no deuterium) |
The kinetic isotope effect from C–D bonds (vs. C–H) reduces metabolic degradation rates at deuterated sites, extending the compound’s half-life in biological systems. This property is leveraged in pharmacokinetic (PK) studies, where Butamirate-d5 citrate serves as an internal standard for liquid chromatography-mass spectrometry (LC-MS) quantification of non-deuterated butamirate [3] [5]. The 5-Da mass shift creates distinct m/z signals (e.g., [M+H]⁺ at m/z 505.6 vs. 500.6 for non-deuterated analog), enabling unambiguous differentiation in biological matrices like plasma or urine [5]. Research demonstrates that deuteration shifts metabolic pathways—while non-deuterated butamirate undergoes rapid hepatic oxidation at the ethyl group, Butamirate-d5 citrate favors alternative metabolites like 2-phenylbutyric acid, facilitating precise metabolite tracking [3] [5].
Butamirate-d5 citrate exhibits high solubility in polar solvents:
The compound is hygroscopic and requires storage under inert atmosphere at 4°C to prevent deuterium exchange or degradation. Thermal analysis reveals a melting point of 74–77°C, consistent with non-deuterated butamirate citrate, confirming minimal deuteration impact on bulk properties [6]. X-ray diffraction studies indicate a crystalline citrate complex with hydrogen bonding between butamirate’s ester carbonyl and citric acid’s hydroxyl group, stabilizing the solid state [5].
Table 2: Physicochemical Profile
Property | Butamirate-d5 Citrate | Significance |
---|---|---|
LogP | 1.83 | Moderate lipophilicity for membrane permeability |
Polar Surface Area (PSA) | 170.9 Ų | High polarity due to citrate and ester groups |
Stability | >24 months at 4°C (inert gas) | Suitable for long-term storage |
Solubility | Water >50 mg/mL; Chloroform: 20 mg/mL | Compatibility with biological buffers |
Deuteration induces negligible changes in steric bulk but significantly alters molecular mass and metabolic behavior:
Table 3: Pharmacokinetic Parameter Comparison
Parameter | Butamirate Citrate | Butamirate-d5 Citrate |
---|---|---|
AUC₀–∞ (μg×h/mL) | 50.4 (Reference syrup) | Used as internal standard |
Cₘₐₓ (μg/mL) | 1.86 (Reference syrup) | Used as internal standard |
t₁/₂ (h) | 26 | Not applicable (analytical tool) |
Metabolic Sites | Ethyl group oxidation | Deuterated sites resist oxidation |
The deuterated analog’s primary role remains analytical, though its improved metabolic stability suggests potential therapeutic applications for prolonged drug exposure [3] [5].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9